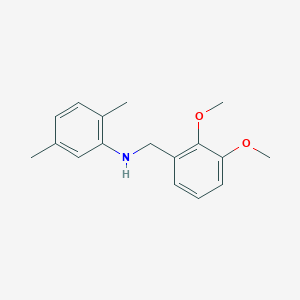

N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline

Description

N-(2,3-Dimethoxybenzyl)-2,5-dimethylaniline is a substituted aniline derivative featuring a benzyl group substituted with two methoxy groups at the 2- and 3-positions and a dimethyl-substituted aniline moiety. For example, 2,3-dimethoxybenzyl alcohol (CAS 5653-67-8) is a key precursor for synthesizing such derivatives, with commercial availability noted in reagent catalogs .

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12-8-9-13(2)15(10-12)18-11-14-6-5-7-16(19-3)17(14)20-4/h5-10,18H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOWQCCXQOIKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline typically involves the reaction of 2,3-dimethoxybenzyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways .

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituent positions, electronic effects, and linker groups. Key comparisons include:

Table 1: Structural and Functional Comparison

*Hypothetical formula based on analogs.

Substituent Effects on Properties

- In contrast, the 4-methoxybenzyl analog (C₁₇H₂₁NO) has a para-substituted methoxy group, which may enhance planarity and π-stacking interactions .

- Linker Modifications: The propyl-phenoxy linker in N-[2-(4-methoxyphenoxy)propyl]-2,5-dimethylaniline introduces flexibility and hydrogen-bonding sites (3 H-acceptors, 1 H-donor), which could affect binding affinity in receptor-targeted applications .

Biological Activity

N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Two methoxy groups on the benzyl moiety.

- Dimethyl substitution on the aniline ring.

- The presence of both electron-donating and electron-withdrawing groups influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : The methoxy groups may contribute to scavenging free radicals, providing protective effects against oxidative stress.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 4 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Notably:

- Cell Line Studies : The compound was tested on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM.

- Mechanism of Action : The anticancer effect is believed to involve apoptosis induction through the activation of caspases and modulation of the NF-κB pathway.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of this compound against clinical isolates. The results indicated:

- Significant inhibition of MRSA growth compared to control groups.

- Synergistic effects when combined with conventional antibiotics such as penicillin.

Study 2: Cancer Cell Line Evaluation

In another investigation focusing on cancer cell lines:

- Treatment with this compound resulted in increased apoptosis markers (e.g., Annexin V positivity).

- The study concluded that this compound could serve as a lead structure for novel anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.